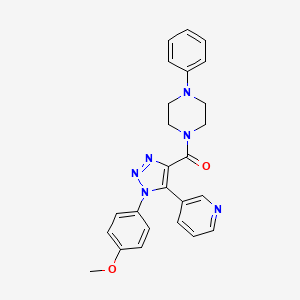

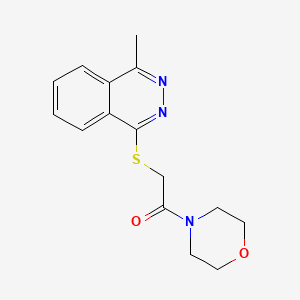

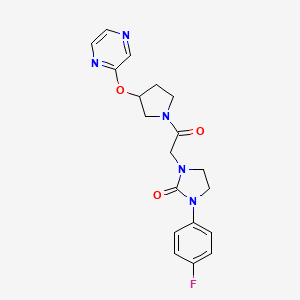

2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phthalazine-based compounds are a class of organic compounds that have shown promising results in various fields, particularly in medicinal chemistry . They have been studied for their potential as cytotoxic, anti-bacterial, and VEGFR2 inhibitors .

Synthesis Analysis

The synthesis of phthalazine-based compounds often involves chemoselective O-alkylation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione with ethyl chloroacetate . The starting ester is then hydrazinolyzed, followed by azide coupling with an amino acid ester hydrochloride to produce several parent esters . These parent esters are then hydrazinolyzed to produce parent hydrazides . These hydrazides are used to make a series of dipeptides by reacting them with amino acid ester hydrochloride under azide coupling conditions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of phthalazine-based compounds include O-alkylation, hydrazinolysis, azide coupling, and condensation .

Scientific Research Applications

Reaction and Synthesis Applications

Synthetic Pathways and Transformations : The synthesis and transformation of related compounds, such as 2-thio-1,3-oxazines and their reactions with morpholine, have been explored for creating novel derivatives with potential biological activities. For instance, the reaction of Ph3P(SCN)2 with orthohydroxy carboxylic acids, including β-keto acids, led to novel 2-thio-1,3-oxazines, which upon reaction with morpholine, resulted in the production of unstable 2-Mercapto-2-morpholino-1,3-oxazines. These compounds were observed to exhibit some antiplatelet activity, showcasing the potential for therapeutic applications (Pritchard & Al‐Rawi, 2008).

Biological and Pharmacological Applications

Antimicrobial and Anti-inflammatory Activities : The structural modification of morpholine and related scaffolds has been investigated for antimicrobial and anti-inflammatory properties. For example, novel series of thiophene derivatives incorporating morpholine showed promising anti-inflammatory activity, indicating the potential for developing new therapeutic agents (Helal et al., 2015). Another study synthesized novel 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents, highlighting the diverse biological applications of morpholine-containing compounds (Sahin et al., 2012).

Antipsychotic and Antitubercular Agents : Morpholine derivatives have also been evaluated for their potential as antipsychotic and antitubercular agents. Compounds bridged to piperazinyl with morpholine substitutions were assessed for their dopamine D2 and serotonin receptor activities, indicating potential applications in treating schizophrenia (Norman et al., 1996). Additionally, morpholine coupled with 2-(thiophen-2-yl)dihydroquinolines exhibited potent inhibition against Mycobacterium tuberculosis, showcasing the role of morpholine derivatives in developing new antitubercular therapies (Marvadi et al., 2019).

Mechanism of Action

Phthalazine-based compounds, particularly those with phenyl phthalazinone moieties, have shown promising cytotoxicity against HCT-116 cells . They have also exhibited potent anti-bacterial activity . The molecular docking results of these compounds revealed a good binding disposition and the ligand–receptor interactions like the co-crystallized ligand of the VEGFR2 protein, which may be the proposed mode of action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-methylphthalazin-1-yl)sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-11-12-4-2-3-5-13(12)15(17-16-11)21-10-14(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAWMDXQYHSYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)SCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

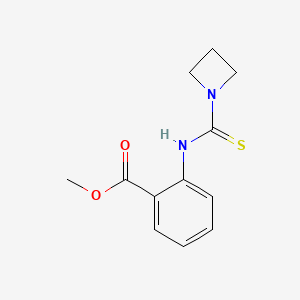

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide](/img/structure/B2649197.png)

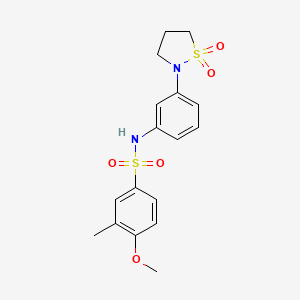

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2649204.png)

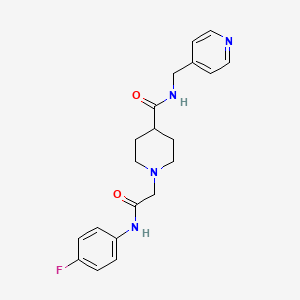

![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2649205.png)

![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2649207.png)